Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate
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Overview
Description
Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate is a complex chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound consists of a phenyl group attached to a pyrrolidin-1-yl methanone moiety, with tripotassium and tritetrafluoroborate as counterions. The presence of these functional groups imparts distinctive chemical and physical characteristics to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;phenyl(pyrrolidin-1-yl)methanone;tritetrafluoroborate typically involves the reaction of phenyl(pyrrolidin-1-yl)methanone with potassium tetrafluoroborate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the addition of a base like potassium carbonate to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) analysis .
Industrial Production Methods
In an industrial setting, the production of tripotassium;phenyl(pyrrolidin-1-yl)methanone;tritetrafluoroborate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The pyrrolidin-1-yl group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phenyl ketones, alcohols, and substituted pyrrolidin-1-yl derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tripotassium;phenyl(pyrrolidin-1-yl)methanone;tritetrafluoroborate involves its interaction with specific molecular targets and pathways. The phenyl group and pyrrolidin-1-yl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyrrolidin-1-yl)methanone: Lacks the tripotassium and tritetrafluoroborate components, resulting in different chemical properties.
Tripotassium;phenyl(morpholin-1-yl)methanone;tritetrafluoroborate: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in reactivity and biological activity.
Uniqueness
Potassium 4-(1-pyrrolidinylcarbonyl)phenyltrifluoroborate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of tripotassium and tritetrafluoroborate enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
tripotassium;phenyl(pyrrolidin-1-yl)methanone;tritetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.3BF4.3K/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10;3*2-1(3,4)5;;;/h1-3,6-7H,4-5,8-9H2;;;;;;/q;3*-1;3*+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGCYTOSVPEIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCN(C1)C(=O)C2=CC=CC=C2.[K+].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13B3F12K3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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